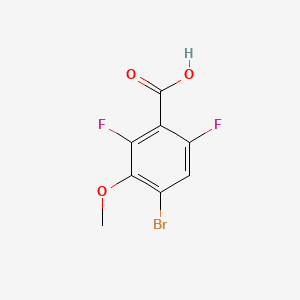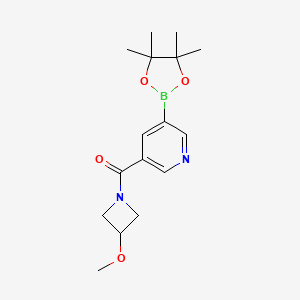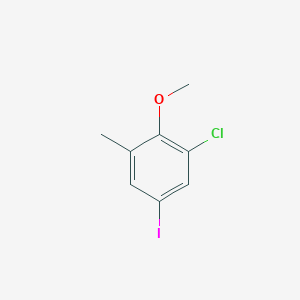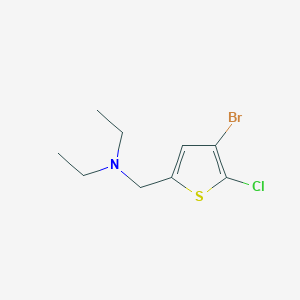
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is a chemical compound that features a thiophene ring substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur and carbon sources.
Halogenation: The thiophene ring is then halogenated using bromine and chlorine to introduce the bromo and chloro substituents.
Alkylation: The halogenated thiophene is then subjected to alkylation reactions to introduce the ethyl and ethanamine groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and alkylation processes, utilizing continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different thiophene derivatives.
Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine involves its interaction with specific molecular targets. The bromine and chlorine substituents on the thiophene ring can influence the compound’s reactivity and binding affinity to various biological molecules. The ethyl and ethanamine groups can further modulate its activity by affecting its solubility and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-methylethanamine
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-propylethanamine
- N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-isopropylethanamine
Uniqueness
N-((4-Bromo-5-chlorothiophen-2-yl)methyl)-N-ethylethanamine is unique due to its specific substitution pattern on the thiophene ring, which can result in distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C9H13BrClNS |
|---|---|
Molecular Weight |
282.63 g/mol |
IUPAC Name |
N-[(4-bromo-5-chlorothiophen-2-yl)methyl]-N-ethylethanamine |
InChI |
InChI=1S/C9H13BrClNS/c1-3-12(4-2)6-7-5-8(10)9(11)13-7/h5H,3-4,6H2,1-2H3 |
InChI Key |
YCUBUHJAJVCUDC-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC(=C(S1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


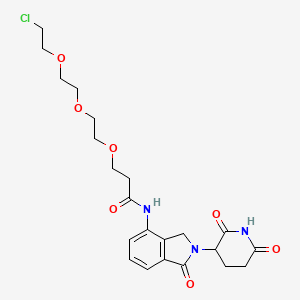
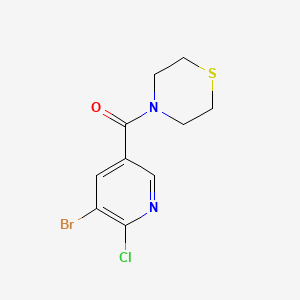
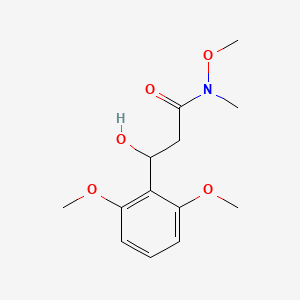
![Ethyl 4'-cyano-6-iodo-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14766251.png)
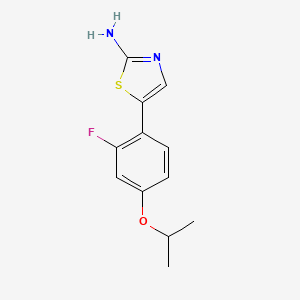
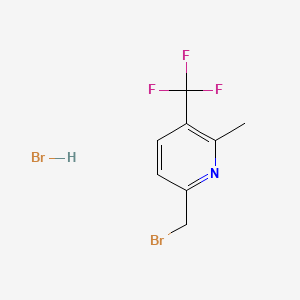

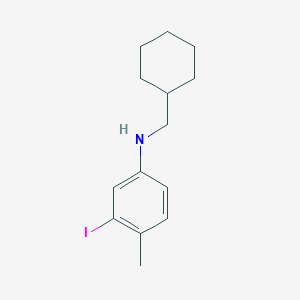
![4-[(Oxolan-2-yl)methyl]thiomorpholine-3-carboxylic acid](/img/structure/B14766271.png)

